molecular formula C19H26N2O2 B12737577 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide CAS No. 148581-47-9

1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide

Cat. No.: B12737577
CAS No.: 148581-47-9
M. Wt: 314.4 g/mol
InChI Key: AVMWGDNIUOPLBF-UHFFFAOYSA-N
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Description

1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

    Functional Group Modification: Introduction of the carboxamide group and subsequent alkylation to introduce the N,N-bis(2-methylpropyl) moiety.

    Final Modifications: Adjustments to the methyl and oxo groups to achieve the final structure.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroisoquinoline: A simpler analog with similar core structure.

    N,N-Diisopropyl-2-methyl-1-oxo-4-isoquinolinecarboxamide: A compound with similar functional groups but different alkyl substituents.

Uniqueness

1,2-Dihydro-N,N-bis(2-methylpropyl)-2-methyl-1-oxo-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

148581-47-9

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-methyl-N,N-bis(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C19H26N2O2/c1-13(2)10-21(11-14(3)4)19(23)17-12-20(5)18(22)16-9-7-6-8-15(16)17/h6-9,12-14H,10-11H2,1-5H3

InChI Key

AVMWGDNIUOPLBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C

Origin of Product

United States

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